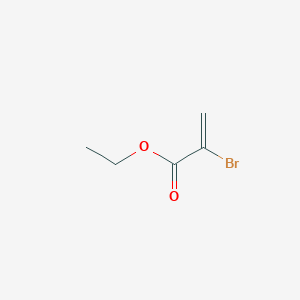

Ethyl 2-bromoacrylate

説明

Ethyl 2-bromoacrylate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to light yellow liquid that is volatile and soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons . This compound is commonly used in organic synthesis and polymer chemistry due to its reactivity and versatility.

特性

IUPAC Name |

ethyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDOJQCUOURTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969840 | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-35-8 | |

| Record name | 5459-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-bromoacrylate is typically prepared by reacting bromoacetic acid with ethanol. The reaction conditions can be optimized based on the desired yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of bromoacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high efficiency and yield.

化学反応の分析

Types of Reactions: Ethyl 2-bromoacrylate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles at the carbon-carbon double bond.

Polymerization Reactions: It can be used as a monomer in polymerization reactions to form copolymers.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Addition Reactions: Reagents such as hydrogen halides, water, and alcohols can be used under acidic or basic conditions.

Polymerization: Radical initiators or catalysts are used to initiate the polymerization process.

Major Products Formed:

Substitution Reactions: Products include various substituted acrylates depending on the nucleophile used.

Addition Reactions: Products include halogenated or hydroxylated derivatives of this compound.

Polymerization: Copolymers with desired properties for specific applications.

科学的研究の応用

Ethyl 2-bromoacrylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of specialty polymers and materials with specific properties.

作用機序

The mechanism of action of ethyl 2-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. The carbon-carbon double bond also allows for addition reactions with various reagents. These properties make this compound a versatile compound in organic synthesis.

類似化合物との比較

Ethyl 2-bromoacrylate can be compared with other similar compounds such as:

Ethyl acrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.

Ethyl 2-chloroacrylate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.

This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.

生物活性

Ethyl 2-bromoacrylate (EBA) is an organobromide compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and its effects on biological systems. This article reviews the biological properties, synthetic methodologies, and relevant case studies that highlight the compound's utility and safety profile.

Chemical Structure and Properties

- Chemical Formula : CHBrO

- CAS Number : 105-36-2

- Molecular Weight : 189.01 g/mol

EBA is characterized by its bromoacrylate structure, which contributes to its reactivity and biological activity. The presence of the bromine atom allows for various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Antitumor Activity

Research has indicated that EBA exhibits antitumor properties. In a study conducted on mice, EBA was tested for its potential carcinogenic effects. The results showed no significant increase in tumor incidence when administered via different routes, suggesting a low risk of carcinogenicity under certain conditions. Specifically:

- Skin Initiation-Promotion Study : Mice treated with EBA showed no significant incidence of papillomas or carcinomas compared to control groups (P > 0.05) .

- Injection Studies : Injections of EBA did not result in local sarcomas or increased lung tumors .

Mutagenicity Studies

EBA has been subjected to various mutagenicity tests:

- Ames Test : EBA was negative in the Ames test using multiple strains of Salmonella typhimurium, indicating no mutagenic potential without metabolic activation .

- Mouse Lymphoma Assay : The compound yielded weakly positive results without S9 activation but positive results with S9 activation, suggesting some mutagenic potential under specific metabolic conditions .

The biological activity of EBA is primarily attributed to its ability to act as an alkylating agent. It interacts with nucleophilic sites on proteins and nucleic acids, leading to modifications that can affect cellular processes. This reactivity is particularly relevant in the context of drug design and development.

Synthetic Applications

EBA serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex molecules through various coupling reactions:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with 2-alkylazoles | KCO, DMA, 150 °C | 80 |

| Michael Addition | Naphthalenolate with EBA | Variable |

| Alkylation Reactions | Various bases and solvents | High |

These reactions have been optimized to achieve high yields and selectivity, demonstrating EBA's utility in synthetic organic chemistry .

Case Studies

- Inhibitory Effects on Olfactory Responses : A study highlighted EBA's role as a fast-acting tear gas that blocks olfactory responses in amphibians, indicating its potential as a chemical agent with specific biological effects .

- Therapeutic Applications : Research has explored EBA's role as a precursor in synthesizing therapeutic agents, particularly focusing on its enantioselective synthesis pathways that yield high-purity enantiomers for drug development .

- Safety Profile : The safety assessments conducted indicate that while EBA is reactive, it does not exhibit significant toxicological risks under controlled exposure scenarios, making it suitable for further research and application .

Q & A

Q. What are the standard synthetic routes for ethyl 2-bromoacrylate, and how can reaction conditions influence yield and purity?

this compound is commonly synthesized via bromination of ethyl acrylate followed by dehydrobromination. For example, brominating ethyl acrylate in acetone under reflux with HBr generates ethyl 2,3-dibromopropionate, which is then treated with triethylamine (TEA) to eliminate HBr and yield this compound . Key factors include solvent choice (e.g., acetone for solubility) and stoichiometric control of TEA to minimize side reactions. Yield optimization requires careful temperature regulation (reflux conditions) and inert atmospheres to prevent oxidation .

Q. How can researchers characterize this compound using spectroscopic methods?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard. For instance, the NMR spectrum in CDCl shows characteristic peaks: a triplet for the ethyl group (δ 1.38 ppm, ), a singlet for the α,β-unsaturated ester proton (δ 8.50 ppm), and resonances for the brominated alkene (δ 4.33 ppm for OCH) . IR analysis confirms the ester carbonyl stretch at ~1719 cm and C-Br vibrations near 550–650 cm .

Q. What safety precautions are critical when handling this compound?

this compound is a reactive alkylating agent and potential irritant. Use in fume hoods with nitrile gloves and lab coats. Avoid aqueous workups without quenching (e.g., with ammonium chloride), as residual bromide can form corrosive byproducts. Store under argon at 4°C to prevent polymerization .

Advanced Research Questions

Q. How does solvent polarity and biphasic systems affect the regioselectivity of reactions involving this compound?

Solvent choice significantly impacts regioselectivity. In dichloromethane (DCM), this compound favors 2-substitution (90% regioselectivity) due to its low polarity stabilizing the transition state. However, in polar aprotic solvents like dimethyl sulfoxide (DMSO), steric effects dominate, shifting selectivity toward 3-substitution. Biphasic systems (e.g., water/DCM with tetrabutylammonium bromide) enhance 3-substitution (25% yield) via phase-transfer catalysis, leveraging the substrate’s amphiphilicity .

Q. What methodologies enable the use of this compound in stereoselective annulation reactions?

this compound participates in [3+2] annulations to synthesize heterocycles. For example, reacting it with α-sulfonylacetamides under NaH/THF generates pyroglutamate derivatives with trans stereochemistry at C2–C3 and C3–C4. Key steps include slow addition of the acrylate to avoid polymerization and maintaining sub-zero temperatures (-40°C) to stabilize intermediates .

Q. How can LTMP (lithium tetramethylpiperidide) promote eco-friendly synthesis of γ-hydroxy-α,β-acetylenic esters from this compound?

LTMP in 2-methyltetrahydrofuran (2-MeTHF) enables a one-pot elimination-addition cascade. At -40°C, LTMP deprotonates the acrylate, forming a lithium enolate that reacts with aldehydes to yield γ-hydroxy-α,β-acetylenic esters (e.g., 94% yield for methyl 4-hydroxy-4-phenylbut-2-ynoate). The protocol minimizes solvent waste and avoids toxic catalysts .

Methodological Notes

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) to induce enantioselectivity in annulation reactions .

- Reaction Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track regioselective product formation .

- Green Chemistry : Substitute traditional solvents (THF, DCM) with 2-MeTHF or cyclopentyl methyl ether (CPME) to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。